Sulfurous acid sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

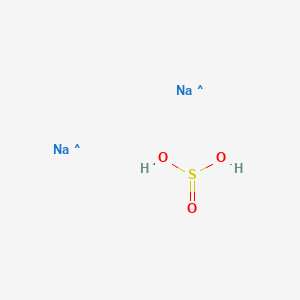

Sulfurous acid sodium salt, also known as sodium sulfite, is an inorganic compound with the chemical formula Na₂SO₃. It is a white, crystalline powder that is highly soluble in water, forming a slightly alkaline solution. This compound is commonly used as a reducing agent, preservative, and in various industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfurous acid sodium salt can be synthesized through the reaction of sulfur dioxide (SO₂) with sodium hydroxide (NaOH). The reaction is as follows:

[ \text{SO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

This reaction involves bubbling sulfur dioxide gas through a solution of sodium hydroxide, resulting in the formation of sodium sulfite and water. The reaction is typically carried out at room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, sodium sulfite is produced by absorbing sulfur dioxide in a sodium carbonate (Na₂CO₃) solution. The reaction is as follows:

[ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ]

This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting sodium sulfite is then purified and crystallized for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfurous acid sodium salt undergoes several types of chemical reactions, including:

-

Oxidation: : Sodium sulfite can be oxidized to sodium sulfate (Na₂SO₄) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or oxygen (O₂).

[ \text{Na}_2\text{SO}_3 + \frac{1}{2}\text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]

-

Reduction: : Sodium sulfite acts as a reducing agent and can reduce various compounds, such as iodine (I₂) to iodide (I⁻).

[ \text{Na}_2\text{SO}_3 + \text{I}_2 \rightarrow \text{Na}_2\text{SO}_4 + 2\text{NaI} ]

-

Acid-Base Reactions: : Sodium sulfite reacts with acids to form sulfur dioxide gas and water.

[ \text{Na}_2\text{SO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO}_2 + \text{H}_2\text{O} ]

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen

Reducing Agents: Sodium sulfite itself

Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)

Major Products Formed

Oxidation: Sodium sulfate (Na₂SO₄)

Reduction: Sodium iodide (NaI)

Acid-Base Reactions: Sodium chloride (NaCl), sulfur dioxide (SO₂), water (H₂O)

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Soil pH Management

Sodium bisulfite is used to lower the pH of alkaline soils, improving conditions for plant growth. It neutralizes alkaline materials such as carbonates and bicarbonates, which are prevalent in arid and semi-arid regions. This acidifying effect enhances the availability of nutrients to plants and can temporarily improve soil structure by displacing sodium ions from the soil matrix .

Case Study: Wheat Yield Improvement

A study comparing the effectiveness of sulfurous acid generators against gypsum for reclaiming saline/sodic soils showed that using sulfurous acid significantly improved wheat yields. The results indicated that the application of sulfurous acid could achieve yields comparable to or greater than those obtained with gypsum alone, demonstrating its effectiveness in agricultural practices .

Table 1: Effects of Sulfurous Acid on Soil Properties

| Parameter | Before Application | After Application |

|---|---|---|

| Soil pH | 8.0 | 6.5 |

| Exchangeable Sodium (%) | 15% | 5% |

| Nutrient Availability | Low | High |

| Crop Yield (kg/ha) | 1500 | 2500 |

Food Preservation

Sodium bisulfite is widely used as a preservative in the food industry due to its antioxidant properties. It prevents browning in fruits and vegetables and inhibits microbial growth, thus extending shelf life .

Regulatory Status

The U.S. Food and Drug Administration (FDA) recognizes sodium bisulfite as generally safe when used according to good manufacturing practices. However, it is prohibited in certain food products such as meats and fresh produce intended for raw consumption .

Industrial Applications

Reducing Agent

In various industrial processes, sodium bisulfite acts as a reducing agent. It is utilized in the textile industry for dyeing processes and in leather production as an auxiliary material .

Water Treatment

Sodium bisulfite is also employed in water treatment facilities to remove chlorine from drinking water and wastewater systems, ensuring compliance with environmental regulations .

Chemical Synthesis

Sodium sulfite serves as a precursor for synthesizing other sulfur compounds and is involved in various chemical reactions, including the production of sulfuric acid through oxidation processes .

Wirkmechanismus

The primary mechanism of action of sulphurous acid, sodium salt is its ability to act as a reducing agent. It donates electrons to other compounds, thereby reducing them. This property is utilized in various applications, such as preventing oxidation in food preservation and reducing harmful compounds in water treatment.

Vergleich Mit ähnlichen Verbindungen

Sulfurous acid sodium salt can be compared with other similar compounds, such as:

Sodium bisulfite (NaHSO₃): Similar reducing properties but is more acidic.

Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, with similar reducing properties.

Sodium sulfate (Na₂SO₄): An oxidized form of sodium sulfite, used in detergents and as a drying agent.

Uniqueness

This compound is unique due to its balanced reducing properties and its ability to act as both a preservative and an antioxidant. Its versatility in various chemical reactions and industrial applications makes it a valuable compound in multiple fields.

Eigenschaften

CAS-Nummer |

10579-83-6 |

|---|---|

Molekularformel |

H2Na2O3S |

Molekulargewicht |

128.06 g/mol |

InChI |

InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |

InChI-Schlüssel |

YKZJGZHPDUVUKN-UHFFFAOYSA-N |

SMILES |

OS(=O)O.[Na].[Na] |

Kanonische SMILES |

OS(=O)O.[Na].[Na] |

Key on ui other cas no. |

10579-83-6 |

Verwandte CAS-Nummern |

7757-83-7 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.